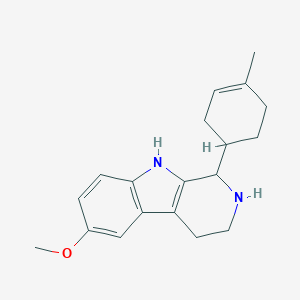![molecular formula C21H16BrN5OS B282724 N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282724.png)
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrazole-based compound, which has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various cellular signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been shown to have a range of biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. In addition, it has been shown to have potential anticancer activity, by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using standard techniques, such as NMR and HPLC. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as microbial infections and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, to identify new cellular targets and signaling pathways that may be modulated by the compound. Additionally, further studies are needed to evaluate the safety and toxicity of the compound, to determine its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide involves the reaction of 4-bromobenzoyl chloride with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base, such as triethylamine. The reaction results in the formation of N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide, which can be purified using standard techniques, such as column chromatography.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have promising activity against a range of diseases, including cancer, inflammation, and microbial infections. In addition, it has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C21H16BrN5OS |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C21H16BrN5OS/c22-17-10-12-18(13-11-17)23-20(28)16-8-6-15(7-9-16)14-29-21-24-25-26-27(21)19-4-2-1-3-5-19/h1-13H,14H2,(H,23,28) |
Clé InChI |
IFOMWLBXBKEXQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)

![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)